2-(3-Iodo-benzyloxy)-tetrahydro-pyran

Description

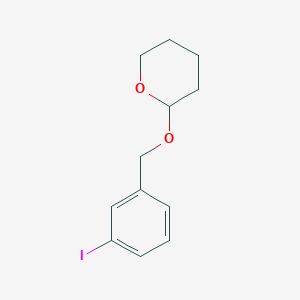

2-(3-Iodo-benzyloxy)-tetrahydro-pyran is a tetrahydro-pyran derivative substituted at the 2-position with a 3-iodo-benzyloxy group. Its molecular formula is C₁₂H₁₅IO₂, with a molecular weight of approximately 318.15 g/mol (calculated from analogous compounds in the evidence). The iodine atom at the 3-position of the benzyl group introduces significant electronic and steric effects, influencing reactivity and stability. This compound is primarily used in organic synthesis as a protected intermediate, particularly in reactions requiring heavy-atom substituents for cross-coupling or spectroscopic analysis .

Properties

Molecular Formula |

C12H15IO2 |

|---|---|

Molecular Weight |

318.15 g/mol |

IUPAC Name |

2-[(3-iodophenyl)methoxy]oxane |

InChI |

InChI=1S/C12H15IO2/c13-11-5-3-4-10(8-11)9-15-12-6-1-2-7-14-12/h3-5,8,12H,1-2,6-7,9H2 |

InChI Key |

HKAMPKPWEBUQGO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)OCC2=CC(=CC=C2)I |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Research indicates that 2-(3-Iodo-benzyloxy)-tetrahydro-pyran exhibits several significant biological activities:

- Antioxidant Properties : Compounds containing tetrahydropyran structures have been shown to possess antioxidant capabilities. These properties are crucial in mitigating oxidative stress and could potentially lead to applications in treating diseases linked to oxidative damage .

- Anticancer Activity : Recent studies have highlighted the potential of tetrahydropyran derivatives as anticancer agents. For instance, compounds derived from similar structures have demonstrated cytotoxic effects on cancer cell lines by inhibiting tubulin polymerization, which is vital for cancer cell division . The ability to modify the tetrahydropyran structure allows for the development of targeted therapies with improved efficacy and selectivity.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Total Synthesis of Natural Products : The compound has been utilized in the total synthesis of complex natural products, showcasing its utility as a building block in organic synthesis. For example, its incorporation into larger molecular frameworks has been successful in synthesizing biologically active natural products with therapeutic potential .

- Molecular Docking Studies : Computational studies involving molecular docking have been conducted to predict the interaction of this compound with various biological targets. These studies suggest that the compound may bind effectively to specific receptors or enzymes, indicating a pathway for further drug development .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom in the 3-position undergoes nucleophilic substitution (SN2) due to its high polarizability and leaving-group capability. For example:

-

Iodine displacement by alkoxy or amine nucleophiles yields derivatives with modified aromatic substitution patterns .

-

In THF/water mixtures, hydroxide ions can replace iodine under mild heating (40–60°C), forming 3-hydroxy-benzyloxy-THP intermediates.

Table 1: Nucleophilic Substitution Conditions

| Nucleophile | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| OH⁻ | THF/H₂O | 60°C | 78 | |

| NH₃ | MeCN | RT | 65 |

Electrophilic Aromatic Substitution

The benzyloxy group directs electrophiles to the para-position relative to the oxygen atom. Key reactions include:

-

Halogenation : Bromine or chlorine substitutes the para-position under FeCl₃ catalysis, forming 3-iodo-4-halo-benzyloxy-THP derivatives .

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para-position, enabling subsequent reduction to amines.

Mechanistically, the electron-donating benzyloxy group stabilizes the arenium ion intermediate during electrophilic attack .

Radical-Mediated Reactions

The C–I bond undergoes homolytic cleavage under photoredox conditions, generating aryl radicals for downstream coupling:

-

Photoredox cross-coupling : Using [Ir(dtbbpy)(ppy)₂]PF₆ as a catalyst and DIPEA as an electron donor, the compound participates in radical group transfers with alkenes or alkynes .

-

Decarboxylative iodination : In the presence of tert-butyl hypoiodite, iodine radicals abstract hydrogen atoms, forming stabilized benzyl radicals that recombine with iodine .

Table 2: Photoredox Reaction Optimization

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| [Ir(dtbbpy)(ppy)₂]PF₆ | MeCN | 1.5 | 72 |

| 4CzIPN | MeCN/MeOH | 6 | 54 |

| Ru(bpy)₃Cl₂ | CH₂Cl₂ | 24 | 36 |

Oxidation and Reduction

-

THP ring oxidation : Mn(OAc)₃-mediated oxidation opens the THP ring, forming a diketone intermediate .

-

Benzyloxy cleavage : Hydrogenolysis (H₂/Pd-C) removes the benzyloxy group, yielding 3-iodophenol derivatives .

Coupling Reactions

The iodine atom facilitates cross-coupling via transition-metal catalysis:

-

Suzuki–Miyaura coupling : Pd(PPh₃)₄ catalyzes aryl–boronic acid coupling, enabling biaryl synthesis .

-

Ullmann coupling : Copper-mediated coupling with amines forms C–N bonds at the iodine site .

Cyclization and Ring-Opening

-

Petasis–Ferrier rearrangement : The THP oxygen coordinates with Lewis acids (e.g., Me₂AlCl), triggering ring-opening and rearrangement to form 2,6-cis-disubstituted tetrahydropyranones .

-

Acid-catalyzed hydrolysis : HCl in methanol cleaves the THP ring, yielding a diol intermediate .

Mechanistic Insights

Comparison with Similar Compounds

Reactivity in Hydrolysis Reactions

- Electron-Withdrawing Effects: The 3-iodo substituent accelerates acid-catalyzed hydrolysis compared to non-halogenated analogs. For example, 2-(2'-nitrophenoxy)-tetrahydro-pyran (a nitro-substituted analog) exhibits a hydrolysis rate constant ratio ($k^+/k^0$) of 1.33, attributed to the electron-withdrawing nitro group . Similar behavior is expected for the iodine derivative due to its comparable electron-withdrawing nature .

- Steric Hindrance : The bulky iodine atom may hinder nucleophilic attack, but this is outweighed by its electronic effects in most cases .

Stability and Handling

- Light Sensitivity : Iodo compounds are prone to decomposition under UV light, requiring storage in dark conditions—a consideration less critical for methoxy or alkyne derivatives .

- Purification Challenges: Iodo-substituted tetrahydro-pyrans often form inseparable mixtures during depolymerization or cleavage, as seen in attempts to isolate 2-[3-(2-iodo-phenoxymethyl)-phenoxy]-tetrahydro-pyran .

Research Findings and Case Studies

Hydrolysis Mechanism Studies

- General Acid Catalysis: Substituents on the aromatic ring significantly influence hydrolysis kinetics. For 2-(para-substituted-phenoxy)-tetrahydro-pyrans, a positive ρ value (0.9) indicates sensitivity to electron-withdrawing groups, aligning with the enhanced reactivity of the 3-iodo derivative .

- Comparison with Chloro Derivatives : 3-Chloro-2-methoxy-tetrahydro-pyran exhibits faster hydrolysis than its methoxy counterpart but slower than iodo analogs due to chlorine’s weaker electron-withdrawing effect .

Preparation Methods

Reaction Mechanism and General Procedure

The nucleophilic substitution method involves the reaction of 3-iodobenzyl alcohol with a tetrahydropyran derivative bearing a leaving group (e.g., bromide or tosylate) at the 2-position. Under basic conditions, the alcohol is deprotonated to form an alkoxide ion, which displaces the leaving group via an SN2 mechanism. For instance, 2-bromo-tetrahydropyran reacts with 3-iodobenzyl alcohol in anhydrous dimethylformamide (DMF) using sodium hydride (NaH) as a base, yielding the target compound after purification.

Optimization of Reaction Conditions

-

Base Selection : Strong bases such as NaH or potassium tert-butoxide (t-BuOK) are preferred to ensure complete deprotonation of the alcohol.

-

Solvent Systems : Polar aprotic solvents like DMF or tetrahydrofuran (THF) enhance nucleophilicity and reaction rates.

-

Temperature : Reactions typically proceed at reflux (80–100°C) to overcome activation barriers.

A representative procedure involves stirring equimolar amounts of 3-iodobenzyl alcohol and 2-bromo-tetrahydropyran in DMF with NaH (2.5 equiv) at 90°C for 12 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane), affording the target compound in moderate yields (40–60%).

Mitsunobu Reaction

Stereochemical Control and Ether Formation

The Mitsunobu reaction offers superior stereochemical outcomes by coupling 3-iodobenzyl alcohol with 2-hydroxy-tetrahydropyran. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate the oxidation-reduction process, converting the hydroxyl groups into an ether linkage with inversion of configuration.

Experimental Protocol

-

Reagents : 3-Iodobenzyl alcohol (1.0 equiv), 2-hydroxy-tetrahydropyran (1.2 equiv), DEAD (1.5 equiv), PPh₃ (1.5 equiv).

-

Conditions : Anhydrous THF, 0°C to room temperature, 24 hours.

-

Workup : Extraction with dichloromethane, washing with brine, and purification via flash chromatography.

This method achieves yields of 65–75%, with the reaction’s efficiency contingent on the freshness of DEAD and exclusion of moisture.

Prins Cyclization Strategy

Ring Formation and Halogen Incorporation

Prins cyclization, as detailed in recent catalytic studies, enables the synthesis of tetrahydropyran rings from homoallylic alcohols and aldehydes. For this compound, this approach involves:

Reaction Pathway and Conditions

-

Cyclization : In(OTf)₃ (10 mol%) promotes the formation of an oxonium intermediate, which reacts with TMSI to incorporate iodine.

-

Temperature : 0°C to room temperature in dichloromethane.

This method is notable for its convergent synthesis but requires precise control over Lewis acid loading to minimize side reactions.

Halogen Exchange Method

Limitations

-

Substrate Specificity : Requires a good leaving group (e.g., bromide) at the 3-position.

-

Solvent Constraints : Acetone’s high polarity facilitates iodide nucleophilicity but may limit solubility for bulkier substrates.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Sub. | 40–60 | Simple reagents, scalable | Moderate yields, competing elimination |

| Mitsunobu | 65–75 | Stereochemical control, high yields | Costly reagents, moisture-sensitive |

| Prins Cyclization | 50–65 | Convergent synthesis, halogen tuning | Complex optimization, side products |

| Halogen Exchange | 60–70 | High selectivity | Requires bromo precursor |

The Mitsunobu reaction emerges as the most efficient for laboratory-scale synthesis, while Prins cyclization offers strategic advantages for modular ring construction .

Q & A

Q. What analytical techniques differentiate between degradation products and synthetic byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.